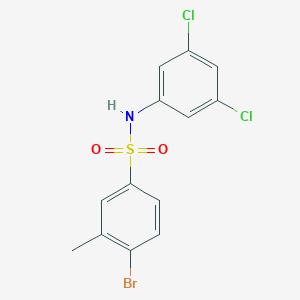
Azepan-1-yl-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azepan-1-yl-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of oxazolone derivatives and has been shown to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of Azepan-1-yl-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone is not well understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes and proteins, leading to its observed biochemical and physiological effects.
Biochemical and Physiological Effects:
Azepan-1-yl-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone has been shown to exhibit various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, this compound has been shown to exhibit anticonvulsant and sedative properties, making it a potential candidate for the treatment of epilepsy and other neurological disorders.
実験室実験の利点と制限
Azepan-1-yl-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, this compound has some limitations as well. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on Azepan-1-yl-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone. One potential direction is to further investigate its mechanism of action and identify the specific enzymes and proteins that it interacts with. This could lead to the development of more targeted drugs and therapies. Additionally, further studies could be conducted to investigate its potential applications in the treatment of other diseases and disorders, such as cancer and Alzheimer's disease. Finally, more research could be conducted to optimize the synthesis method of this compound and improve its solubility in water, making it easier to work with in laboratory settings.
合成法
Azepan-1-yl-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone can be synthesized using a multi-step process. The first step involves the reaction of 3-ethyl-5-methyl-1,2-oxazol-4-ylamine with 2-bromoacetophenone in the presence of a base such as potassium carbonate. This reaction results in the formation of 3-ethyl-5-methyl-1-(2-phenyl-2-oxoethyl)-1,2-oxazolidin-4-one. The second step involves the reaction of this intermediate with azepane in the presence of a base such as sodium hydride. This reaction results in the formation of Azepan-1-yl-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone.
科学的研究の応用
Azepan-1-yl-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone has been studied for its potential applications in scientific research. It has been shown to exhibit various biochemical and physiological effects, making it a potential candidate for further research in the fields of pharmacology and medicinal chemistry. This compound has been studied for its potential use as a drug candidate for the treatment of various diseases and disorders.
特性
IUPAC Name |
azepan-1-yl-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-3-11-12(10(2)17-14-11)13(16)15-8-6-4-5-7-9-15/h3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSFSIYBYDQINT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)N2CCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

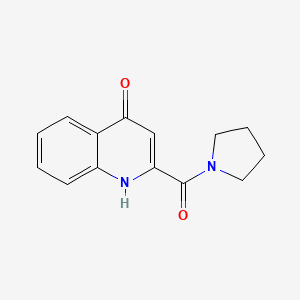

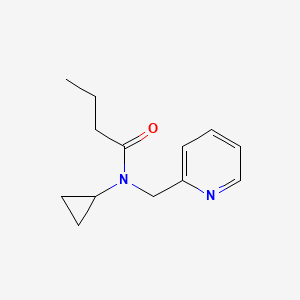
![2-[Ethyl-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]amino]ethanol](/img/structure/B7567397.png)
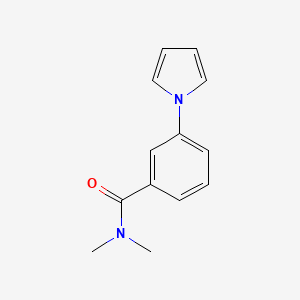
![N-[3-(4-methylpiperidin-1-yl)propyl]butanamide](/img/structure/B7567413.png)
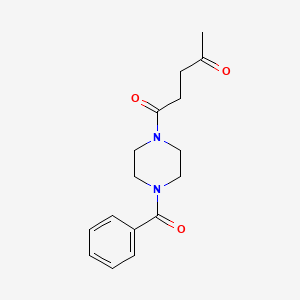
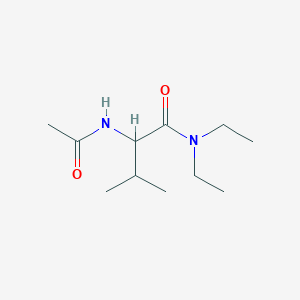
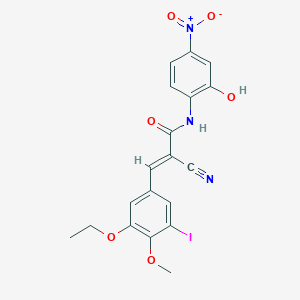
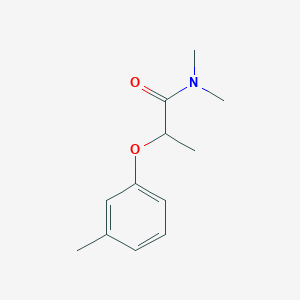
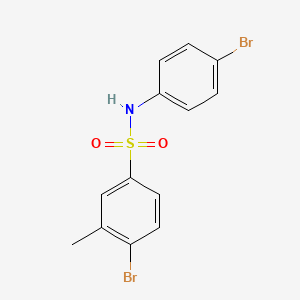
![4-[2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylamino]ethyl]benzenesulfonamide](/img/structure/B7567458.png)
![4-[2-[(1-Methylpyrazol-4-yl)methylamino]ethyl]benzenesulfonamide](/img/structure/B7567460.png)
